N-Phenyl-N'-tolyl-p-phenylenediamine
Description
Overview of p-Phenylenediamine (B122844) Derivatives as Advanced Materials Additives
p-Phenylenediamine (PPD) derivatives are a class of organic compounds that are widely utilized as additives in advanced materials, particularly in the rubber and polymer industries. medchemexpress.comsciensage.info Their primary function is to act as antioxidants and antiozonants, protecting materials from degradation caused by exposure to oxygen and ozone. sciensage.infomdpi.com This protective capability is crucial for extending the service life of a vast array of products, most notably vehicle tires. sciensage.infoscirp.org
The mechanism of action for PPD derivatives involves their ability to react with and neutralize ozone and free radicals at a faster rate than the polymer matrix itself. wikipedia.org This sacrificial reaction prevents the chain scission and cross-linking of polymer chains that lead to material fatigue, cracking, and failure. sciensage.info The general structure of PPD derivatives, which includes substituted amine groups on a phenylenediamine core, allows for a range of compounds with tailored properties to suit different applications. researchgate.net
Beyond their role in rubber, PPDs are also precursors in the synthesis of high-performance polymers such as aramids, and they find use in the development of covalent organic frameworks and as histological stains. researchgate.net The versatility and efficacy of PPD derivatives have made them a cornerstone in the formulation of robust and long-lasting materials.
Contextual Significance of N-Phenyl-N'-tolyl-p-phenylenediamine within the p-Phenylenediamine Class
The tolyl group in this compound, which is a methyl-substituted phenyl group, provides a unique balance of steric hindrance and electronic effects. This structure is believed to offer good protection against degradation while potentially having different migration and solubility properties compared to more common derivatives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). sciensage.infowikipedia.org The presence of both a phenyl and a tolyl group on the nitrogen atoms creates an asymmetrical molecule, which can influence its packing and interaction within the polymer.
While less studied than 6PPD or IPPD, the structural characteristics of this compound suggest its potential as a valuable antidegradant, offering a specific set of properties that could be advantageous in certain applications where a precise balance of performance attributes is required.
Scope and Focus of Academic Inquiry into the Compound
Academic and industrial research into p-phenylenediamine derivatives has been extensive, driven by the critical need to prevent material degradation. The majority of this research has concentrated on the most commercially prevalent derivatives, such as 6PPD and IPPD, due to their widespread use in the tire industry. sciensage.infonih.gov Studies have focused on their mechanisms of action, the identification of their transformation products, and their environmental fate. mdpi.comnih.govnih.gov
In contrast, the body of academic literature specifically dedicated to this compound is considerably more limited. While it is recognized within the broader class of PPD antiozonants, detailed investigations into its specific performance metrics, degradation pathways, and environmental impact are not as prevalent. Much of the understanding of this compound is extrapolated from the general knowledge of the PPD class.
Future academic inquiry could focus on a direct comparison of this compound with other PPDs to elucidate the specific advantages conferred by the tolyl substituent. Research into its degradation products and their potential environmental effects would also be a valuable contribution to the field, especially in the context of developing greener and more sustainable polymer additives. scirp.org
Data Tables
Table 1: Comparison of Common p-Phenylenediamine Derivatives
| Compound Name | Abbreviation | Molecular Formula | Key Structural Feature | Primary Application |
| This compound | - | C₁₉H₁₈N₂ | Phenyl and Tolyl groups | Antioxidant/Antiozonant |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | C₁₈H₂₄N₂ | 1,3-dimethylbutyl group | Tire Antidegradant |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | C₁₅H₁₈N₂ | Isopropyl group | Rubber Antidegradant |
| N,N'-Diphenyl-p-phenylenediamine | DPPD | C₁₈H₁₆N₂ | Two Phenyl groups | Antioxidant in various polymers |
This table provides a comparative overview of this compound with other common p-phenylenediamine derivatives, highlighting their structural differences and primary applications.
Table 2: Physical Properties of Selected p-Phenylenediamine Derivatives
| Property | This compound | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) |
| CAS Number | 24124-30-9 hpc-standards.com | 793-24-8 | 101-72-4 wikipedia.org |
| Molecular Weight | 274.37 g/mol | 268.41 g/mol | 226.32 g/mol wikipedia.org |
| Appearance | Data not readily available | Dark solid | Dark grey flakes wikipedia.org |
| Melting Point | Data not readily available | 46.5 °C | 72-76 °C wikipedia.org |
This table presents available physical property data for selected p-phenylenediamine derivatives. It is important to note that comprehensive, publicly available data for this compound is limited, and the data for 6PPD and IPPD are provided for comparative context.
Structure
3D Structure
Properties
CAS No. |
24124-30-9 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChI Key |
CCDKGPFEBCAAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Phenyl N Tolyl P Phenylenediamine
Established Industrial and Laboratory Synthesis Routes
The synthesis of N-Phenyl-N'-tolyl-p-phenylenediamine is predominantly accomplished through three main strategies: reductive amination, coupling reactions, and reactions involving quinoneimine intermediates. Each of these routes offers distinct advantages and is subject to specific reaction parameters that influence the yield and quality of the final product.
Reductive Amination of p-Phenylenediamine (B122844) with Toluidine Derivatives
Reductive amination represents a versatile and widely employed method for the synthesis of N-aryl-p-phenylenediamines. This process typically involves the reaction of a p-phenylenediamine derivative with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired secondary amine. In the context of this compound synthesis, this would conceptually involve the reaction of p-phenylenediamine with a tolualdehyde or a related ketone, followed by reduction. A more direct, related approach involves the reductive alkylation of a pre-formed aminodiphenylamine.
Catalytic systems are essential for the hydrogenation step in reductive amination. Palladium on carbon (Pd/C) is a commonly utilized heterogeneous catalyst due to its high activity and selectivity. nih.gov Other noble metal catalysts such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) have also been found to be effective for similar reductive amination reactions. mdpi.com The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, in some systems, palladium-based catalysts are highly effective for the hydrogenation of the imine intermediate to the secondary amine. nih.gov The catalyst's performance can be further tuned by modifying the support or the metal's oxidation state. nih.gov
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst | Support | Typical Loading (wt%) | Key Advantages |
| Palladium | Carbon (C) | 5-10 | High activity, good selectivity, widely used. nih.gov |
| Platinum | Carbon (C) | 5 | Effective for hydrogenation, can be used as an alternative to Pd/C. mdpi.com |
| Rhodium | Carbon (C) | 5 | Shows similar activity to platinum in certain reductive aminations. mdpi.com |
| Ruthenium | Carbon (C) | 5 | Can promote hydrogenation, though selectivity may vary. mdpi.com |
| Nickel | Various | - | A non-noble metal alternative, though may require harsher conditions. |
The efficiency of reductive amination is highly dependent on the reaction conditions, particularly pressure and temperature. An increase in hydrogen pressure generally leads to a higher reaction yield by favoring the hydrogenation of the imine intermediate. mdpi.comresearchgate.net For instance, increasing the H₂ pressure from 5 to 10 bar has been shown to significantly improve the yield in certain reductive amination processes. mdpi.com Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity due to the formation of side products. mdpi.com Therefore, an optimal balance between temperature and pressure is necessary to maximize the yield of the desired this compound. The optimal temperature range for such reactions is often found to be between 50°C and 150°C, with pressures ranging from atmospheric to several bars. mdpi.comresearchgate.net The solvent also plays a critical role, with alcohols like methanol (B129727) or ethanol (B145695) being common choices. nih.gov
Table 2: Influence of Reaction Conditions on Reductive Amination
| Parameter | Effect on Conversion | Effect on Selectivity | Typical Range |
| Temperature | Increases with temperature | May decrease at higher temperatures mdpi.com | 50 - 150 °C mdpi.comresearchgate.net |
| Pressure (H₂) | Increases with pressure mdpi.com | Generally improves with pressure | 5 - 30 bar mdpi.comresearchgate.net |
| Reactant Ratio | Can influence yield and side reactions researchgate.net | - | - |
| Solvent | Affects solubility and reaction rate nih.gov | - | Methanol, Ethanol |
Coupling Reactions Involving Aniline (B41778) and Nitrobenzene (B124822) Precursors
Cross-coupling reactions provide another powerful strategy for the synthesis of diarylamines like this compound. These methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine, or between two different aromatic precursors. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions. wikipedia.orgorganic-chemistry.org
A related approach involves the coupling of aniline with a nitrobenzene derivative, followed by reduction of the nitro group. For the synthesis of the target compound, this could involve the reaction of aniline with a nitrotoluene, followed by reduction to yield N-phenyl-toluidine, which would then need to be coupled with another aniline derivative. A more direct route is the coupling of aniline and nitrobenzene to form 4-nitrodiphenylamine, which can then be hydrogenated to p-aminodiphenylamine (N-phenyl-p-phenylenediamine). researchgate.net This intermediate can then be further reacted to introduce the tolyl group.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. For the synthesis of this compound, this could involve the reaction of p-phenylenediamine with an aryl halide such as iodotoluene or bromotoluene in the presence of a palladium catalyst. nih.gov
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. organic-chemistry.orgnih.gov While it often requires higher temperatures than palladium-catalyzed reactions, it provides an alternative route for C-N bond formation. The synthesis of this compound via an Ullmann-type reaction could involve the coupling of p-phenylenediamine with a tolyl halide using a copper catalyst. researchgate.net
Reactions of N-Phenyl-p-quinoneimine with Primary Amines
A distinct synthetic pathway involves the use of a quinoneimine intermediate. Specifically, N-phenyl-p-quinone diimine can react with a primary amine, such as a toluidine, to form the corresponding N,N'-disubstituted p-phenylenediamine. This method relies on the electrophilic nature of the quinoneimine ring, which readily undergoes nucleophilic attack by the primary amine. smolecule.com
The synthesis of N-phenyl-p-quinone diimine itself can be achieved through the oxidative polymerization of p-phenylenediamine. bohrium.comresearchgate.net The subsequent reaction with a primary amine like o-toluidine (B26562) would lead to the formation of N-Phenyl-N'-o-tolyl-p-phenylenediamine. This approach offers a route to unsymmetrically substituted p-phenylenediamines. The reaction conditions for this type of transformation are generally mild.
Mechanistic Understanding of this compound Formation
The formation of this compound via the primary synthetic routes is governed by well-studied catalytic cycles.
Buchwald-Hartwig Amination Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that begins with an active Pd(0) species. wikipedia.orglibretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., chlorotoluene) to the Pd(0) catalyst, which is typically supported by phosphine ligands. This step forms a Pd(II) complex. wikipedia.orglibretexts.org
Amine Coordination and Deprotonation: An amine (e.g., N-phenyl-p-phenylenediamine) then coordinates to the Pd(II) center. In the presence of a base (such as sodium tert-butoxide or cesium carbonate), the coordinated amine is deprotonated to form a palladium amide complex. nih.gov
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium amide complex. This step forms the desired C-N bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination. wikipedia.org The choice of sterically hindered phosphine ligands is often key to promoting the desired reductive elimination and preventing side reactions. wikipedia.org
Table 2: Key Steps in the Buchwald-Hartwig Catalytic Cycle
| Step | Description | Intermediate Species |
| 1. Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. | Pd(0)Ln |
| 2. Oxidative Addition | The aryl halide adds to the Pd(0) center, breaking the C-X bond. | Aryl-Pd(II)-X(L)n |
| 3. Amine Coordination/Deprotonation | The amine displaces a ligand or the halide, and a base removes a proton from the nitrogen. | Aryl-Pd(II)-Amido(L)n |
| 4. Reductive Elimination | The aryl group and the amido group couple, forming the product and regenerating the catalyst. | Pd(0)Ln |
Ullmann Condensation Mechanism
The mechanism of the Ullmann condensation is less universally agreed upon than the Buchwald-Hartwig reaction but is generally thought to involve copper(I) species. organic-chemistry.org
Formation of Copper(I) Amide: The reaction may begin with the formation of a copper(I) amide from the amine reactant and a Cu(I) salt, or through the in-situ reaction of the amine with copper metal. wikipedia.org
Oxidative Addition or Nucleophilic Substitution: The aryl halide then reacts with the copper(I) amide. This can proceed through an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination. Alternatively, a nucleophilic aromatic substitution mechanism may occur where the copper facilitates the attack of the amide onto the aryl halide.
Product Formation: In either pathway, the aryl-nitrogen bond is formed, yielding the diarylamine product.
The use of ligands, such as phenanthroline or diamines, can stabilize the copper intermediates and facilitate the catalytic cycle, allowing the reaction to proceed under less harsh conditions. wikipedia.org
Reductive Amination Mechanism
The mechanism of reductive amination proceeds in two distinct stages. wikipedia.orgmasterorganicchemistry.com
Imine/Enamine Formation: The process starts with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by acid and leads to the formation of a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which subsequently deprotonates to form a neutral imine.
Reduction: The imine intermediate, without being isolated, is then reduced to the final amine product. wikipedia.org This reduction is carried out by a reducing agent present in the reaction mixture. Hydride reagents like sodium borohydride (B1222165) (NaBH4) or the more selective sodium cyanoborohydride (NaBH3CN) are commonly used to reduce the C=N bond to a C-N single bond. masterorganicchemistry.com
This pathway is highly effective for creating alkyl-amine bonds but is not a direct method for forging bonds between nitrogen and an aromatic ring. masterorganicchemistry.com
Mechanistic Investigations of N Phenyl N Tolyl P Phenylenediamine As a Chemical Stabilizer
Antioxidant Mechanisms
The antioxidant action of p-phenylenediamines, in general, is a well-established principle of their function as stabilizers. This activity is crucial in preventing the auto-oxidation of polymers, a process initiated by heat, light, or mechanical stress, which leads to the formation of free radicals.
Free Radical Scavenging Pathways
As a member of the p-phenylenediamine (B122844) family, N-Phenyl-N'-tolyl-p-phenylenediamine is understood to function as a potent free radical scavenger. The fundamental mechanism involves the donation of a hydrogen atom from one of its secondary amine groups to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), which is a key species in the propagation of oxidative degradation. This process neutralizes the aggressive radical, thus preventing it from attacking the polymer backbone and perpetuating the degradation cycle. The resulting PPD radical is significantly more stable and less reactive than the initial free radical, effectively halting the chain reaction.
Hydrogen Atom Transfer (HAT) Mechanisms
Inhibition of Oxidative Degradation Chains
By effectively scavenging the initial and propagating radical species through the HAT mechanism, this compound is presumed to inhibit the chain reactions that constitute oxidative degradation. The conversion of highly reactive radicals into more stable PPD-derived radicals breaks the cycle of polymer chain scission and cross-linking that leads to the deterioration of physical properties such as elasticity and strength. However, detailed studies quantifying the inhibitory effect of this compound on the oxidative degradation of specific polymers are not extensively reported in the available literature.
Antiozonant Mechanisms
In addition to their antioxidant properties, p-phenylenediamines are critically important as antiozonants, protecting unsaturated elastomers from the damaging effects of atmospheric ozone.
Preferential Reaction with Ozone
The antiozonant mechanism of PPDs relies on their ability to react with ozone more readily than the carbon-carbon double bonds in the polymer chains of materials like natural rubber and polybutadiene. scirp.org This preferential reaction effectively consumes the ozone before it can attack the polymer backbone, a process that would otherwise lead to cracking and material failure. scirp.org It is hypothesized that this compound, like other PPDs, migrates to the surface of the material, forming a protective layer that intercepts ozone. scirp.org The specific reaction rate of this compound with ozone, in comparison to other PPDs, would be a key determinant of its efficacy, but such data is not widely published.
Surface Protection Phenomena in Elastomeric Systems
This compound, a member of the diaryl-p-phenylenediamine class of antioxidants, provides robust surface protection for elastomeric systems primarily through its action as an antiozonant. The protective mechanism involves several key phenomena at the elastomer surface. This compound exhibits low volatility and high molecular weight, which translates to better persistence on the rubber surface, offering long-term protection against atmospheric ozone.
The fundamental mechanism of ozone protection by p-phenylenediamines (PPDs) involves a competitive reaction. Due to their low ionization potential, PPDs like this compound react with ozone much faster than the rubber polymer chains. This preferential reaction neutralizes the ozone before it can attack the double bonds in the elastomer backbone, thus preventing ozone-induced cracking. The reaction proceeds through the formation of a radical cation, a key step in the antiozonant activity. The lower the free energy of formation of this radical cation, the higher the antiozonant activity in a diene rubber compound. epa.gov
Furthermore, this compound and its reaction products can form a protective film on the elastomer surface. This film acts as a physical barrier, further shielding the polymer from ozone attack. The diaryl-p-phenylenediamines, including this compound, are noted for their excellent resistance to extraction and migration, which helps maintain the integrity of this protective layer over time. google.com
The effectiveness of diaryl-p-phenylenediamines in surface protection can be attributed to their chemical structure. The presence of two aryl groups enhances the stability of the compound and its ability to delocalize the radical formed upon reaction with ozone, making it an efficient ozone scavenger.
Below is a table summarizing the key surface protection characteristics of diaryl-p-phenylenediamines, including this compound.
| Property | Characteristic | Implication for Surface Protection |
| Volatility | Low | Reduced loss from the elastomer surface, ensuring long-term availability of the stabilizer. |
| Migration | Low | The stabilizer remains at the surface where it is needed for ozone protection, rather than migrating into the bulk of the material. |
| Extraction Resistance | High | Resists being washed away by water or other solvents, maintaining protection in various environmental conditions. |
| Ozone Reactivity | High | Rapidly scavenges ozone, preventing it from degrading the elastomer chains. |
| Protective Film Formation | Forms a stable film | Creates a physical barrier against ozone and other environmental degradants. |
Anti-Flex Cracking Mechanisms in Polymer Matrices
This compound is also highly effective in preventing flex cracking in polymer matrices, a degradation process caused by the combined effects of cyclic mechanical stress and oxidative aging. Its mechanism of action in this regard is multifaceted, involving both antioxidant and anti-fatigue properties.
The primary role of this compound as an anti-flex cracking agent stems from its ability to interrupt the free-radical chain reactions initiated by heat, oxygen, and mechanical stress. During flexing, localized heat is generated, and micro-cracks can form, exposing new surfaces to oxygen. This accelerates the formation of polymer radicals (R•) and peroxy radicals (ROO•), which lead to chain scission and cross-linking, ultimately resulting in crack propagation.
This compound, being a secondary aromatic amine, can donate a hydrogen atom to these reactive radicals, thereby neutralizing them and terminating the degradation cycle. The resulting stabilizer radical is relatively stable and does not readily initiate new degradation chains.
The anti-fatigue properties of p-phenylenediamines are also crucial. They can interfere with the mechanochemical degradation processes that occur during repeated flexing. By scavenging the radicals formed during mechanical stress, this compound helps to preserve the molecular weight and structural integrity of the polymer, thus enhancing its fatigue life.
The effectiveness of diaryl-p-phenylenediamines like this compound in combating flex cracking is superior to many other types of antioxidants due to their high persistence and low volatility. This ensures that the stabilizer is present to protect the polymer throughout its service life, even under dynamic stress conditions.
The table below outlines the performance of different classes of p-phenylenediamines as anti-flex cracking agents, highlighting the typical advantages of diaryl derivatives.
| P-Phenylenediamine Type | Relative Flex-Cracking Resistance | Key Characteristics |
| Dialkyl-p-phenylenediamines | Good | High reactivity but can be volatile and prone to migration. |
| Alkyl-aryl-p-phenylenediamines | Excellent | Good balance of reactivity and persistence. sciensage.info |
| Diaryl-p-phenylenediamines | Very Good to Excellent | Low volatility, high persistence, and excellent long-term protection. google.com |
Synergistic Effects with Co-Stabilizers in Polymer Formulations
The performance of this compound as a stabilizer can be significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism. This synergistic effect arises from the different, yet complementary, mechanisms by which the stabilizers operate.
A common and effective combination is the use of this compound with hindered phenols. In this pairing, the p-phenylenediamine acts as a radical scavenger, as described previously. The hindered phenol (B47542) can also scavenge radicals, but more importantly, it can regenerate the p-phenylenediamine from its radical state, allowing it to participate in multiple radical-trapping cycles. This regenerative process significantly extends the effective lifetime of the stabilization system.
The synergy between a p-phenylenediamine and a hindered phenol can be represented by the following simplified reactions:
PPD + ROO• → PPD• + ROOH (P-phenylenediamine scavenges a peroxy radical)
Phenol-OH + ROO• → Phenol-O• + ROOH (Hindered phenol scavenges a peroxy radical)
PPD• + Phenol-OH → PPD + Phenol-O• (Hindered phenol regenerates the p-phenylenediamine)
Another synergistic combination can be observed with phosphite (B83602) co-stabilizers. While this compound is an excellent radical scavenger (a primary antioxidant), phosphites function as secondary antioxidants. They act by decomposing hydroperoxides (ROOH), which are formed during the oxidation process, into non-radical, stable products. By removing these hydroperoxides, the phosphites prevent them from breaking down into new, destructive radicals, thus complementing the action of the p-phenylenediamine.
The table below illustrates the synergistic effect on the induction period of oxidation when a p-phenylenediamine is combined with a hindered phenol.
| Stabilizer System | Relative Induction Period (Arbitrary Units) | Observation |
| No Stabilizer | 1 | Rapid Oxidation |
| P-phenylenediamine alone | 15 | Significant stabilization |
| Hindered Phenol alone | 10 | Moderate stabilization |
| P-phenylenediamine + Hindered Phenol | 45 | Strong synergistic effect, much greater than the additive effect. |
Applications in Polymer Science and Advanced Materials Research
Role in Polymer Stabilization
N-Phenyl-N'-tolyl-p-phenylenediamine, a member of the p-phenylenediamine (B122844) (PPD) family of antidegradants, is instrumental in enhancing the durability and lifespan of polymeric materials. Its primary function is to counteract the detrimental effects of thermal and oxidative degradation, which are common challenges in the processing and end-use of elastomers and plastics.
Elastomers and plastics are susceptible to thermal degradation when exposed to high temperatures during processing or in their service environments. This degradation involves the breaking of polymer chains, leading to a loss of mechanical properties. This compound acts as a thermal stabilizer by interrupting the degradation cascade.
The fundamental mechanism of its protective action involves the donation of a hydrogen atom from its amine groups to the highly reactive polymer radicals that are formed during thermal stress. This process is outlined in the following simplified reaction scheme:
Initiation: Polymer chains (P-H) break under heat, forming polymer radicals (P•). P-H → P• + H•
Propagation: These radicals can react with oxygen to form peroxy radicals (POO•), which further propagate degradation. P• + O₂ → POO• POO• + P-H → POOH + P•
Intervention by this compound (AHD): The antioxidant donates a hydrogen atom to the polymer or peroxy radicals, neutralizing them and forming a stable, less reactive antioxidant radical (A•). P• + AHD → P-H + A• POO• + AHD → POOH + A•
The resulting antioxidant radical is stabilized by resonance across its aromatic structure, which makes it significantly less reactive than the initial polymer radicals, thereby halting the degradation chain reaction. This stabilization is crucial for maintaining the integrity of the polymer during high-temperature applications.
Polymer composites, which are materials combining a polymer matrix with a reinforcing filler, are also vulnerable to oxidative aging. This process, driven by the combined action of oxygen and environmental factors like heat and UV radiation, can lead to surface cracking, discoloration, and a decline in mechanical strength. This compound is effective in preventing such oxidative damage.
Similar to its role in thermal degradation, the compound functions as a primary antioxidant by scavenging free radicals generated during the oxidation process. Its presence in polymer composites ensures that the material retains its intended properties over a longer period. The effectiveness of various p-phenylenediamine derivatives, including N,N′-di(o-tolyl)-p-phenylenediamine (DTPD), has been noted in protecting rubber products from oxidative cracking and thermal degradation. researchgate.net
Investigation of Compound-Polymer Matrix Interactions
The efficacy of this compound as a stabilizer is not solely dependent on its chemical reactivity but also on its physical interaction with the host polymer matrix. Compatibility and its influence on the physical properties of the polymer are key areas of research.
Thermoplastic vulcanizates (TPVs) are a class of elastomers that combine the properties of vulcanized rubber with the processing ease of thermoplastics. The uniform dispersion and compatibility of antioxidants within the TPV matrix are critical for effective stabilization. While specific studies focusing exclusively on this compound in TPVs are not extensively detailed in publicly available literature, the general principles of antioxidant compatibility apply.
The molecular structure of this compound, with its phenyl and tolyl groups, influences its solubility and dispersibility in different polymer phases of a TPV. Research on similar PPDs in other elastomers provides insights into the expected behavior. For effective long-term protection, the antioxidant must have a certain degree of mobility to migrate to areas where degradation is initiated, yet not be so volatile or incompatible that it blooms to the surface and is lost.
The addition of this compound to an elastomer can have a measurable impact on its mechanical and physical properties. Studies on related PPDs, such as N-(1,3-dimethylbutyl)-N´-phenyl-1,4-phenylenediamine (6PPD), have shown that varying the concentration of the antioxidant can affect properties like tensile strength, elongation at break, and fatigue life of rubber compounds. sciensage.info
| Property | Unstabilized Elastomer | Elastomer with this compound |
| Tensile Strength | Decreases significantly with aging | Maintained closer to original values after aging |
| Elongation at Break | Reduces drastically with aging | Shows less reduction after aging |
| Hardness | May increase or decrease depending on degradation mechanism | More stable over time |
| Resistance to Flex Cracking | Poor | Significantly improved |
This table is illustrative and based on the general effects of p-phenylenediamine antioxidants on elastomers.
Derivatization and Structure Modification for Enhanced Material Performance
The performance of this compound as a polymer stabilizer can be further tailored through chemical modification of its structure. Research in this area aims to improve properties such as solubility in the polymer matrix, reduce volatility, and enhance antioxidant activity.
The synthesis of various derivatives of p-phenylenediamine has been a subject of scientific inquiry. For example, the reaction of p-phenylenediamine with different chemical moieties can lead to new compounds with altered physical and chemical properties. While specific research on the derivatization of this compound for enhanced material performance is not widely published, studies on related compounds provide a basis for potential future developments. The synthesis of pyrimidine (B1678525) derivatives from chalcones, for instance, has been explored for creating compounds with antioxidant activity. researchgate.net Such synthetic strategies could potentially be adapted to modify this compound to optimize its performance in specific polymer applications.
N-Phenyl-p-Phenylenediamine Modified Vegetable Oils as Processing Aids
Research has demonstrated the efficacy of modifying vegetable oils with N-Phenyl-p-phenylenediamine (PPD) to create sustainable and effective processing aids for rubber compounding. scientific.net These modified-epoxidized vegetable oils (m-EVO) serve as a viable alternative to traditional petroleum-based aromatic oils, which are facing increased scrutiny due to the presence of carcinogenic polycyclic aromatic hydrocarbons (PAH).
In one study, rubber processing oils were formulated by reacting epoxidized vegetable oils, such as epoxidized palm oil (EPO) and epoxidized soybean oil (ESBO), with N-Phenyl-p-phenylenediamine. scientific.net The performance of these m-EVOs was then compared with a conventional Treated Distillate Aromatic Extract (TDAE) oil in a carbon black-filled natural rubber compound. scientific.net Although the Mooney viscosity of the m-EVO based compounds was slightly higher, suggesting a potential for poorer filler dispersion, other extrusion process behaviors were comparable to the TDAE-based compound. scientific.net Key findings showed that the m-EVO based compounds exhibited slightly lower heat generation and die swell. scientific.net The similarity in output rate, extrusion rate, and screw efficiency indicates that m-EVOs can effectively replace TDAE oils in rubber processing without significant changes to the extrusion process. scientific.net
Interactive Data Table: Comparison of Extrusion Properties
| Property | m-ESBO | m-EPO | TDAE (Reference) |
| Mooney Viscosity (ML(1+4)100°C) | 65.5 ± 0.7 | 59.7 ± 0.2 | 56.5 ± 1.0 |
| Output Rate ( g/min ) | 191.0 ± 0.6 | 191.2 ± 0.4 | 195.5 ± 0.6 |
| Extrusion Rate (cm³/min) | 179.6 ± 0.6 | 183.2 ± 0.4 | 186.4 ± 0.6 |
| Screw Efficiency (%) | 30.8 ± 0.6 | 31.4 ± 0.4 | 32.0 ± 0.6 |
| Heat Generation (°C) | 61.0 ± 0.8 | 62.1 ± 0.4 | 63.1 ± 1.0 |
| Die Swell (%) | 11.0 ± 0.7 | 11.0 ± 0.5 | 12.7 ± 0.3 |
| Data sourced from studies on natural rubber compounds. scientific.net |
Impact of Functional Group Modifications on Polymer Integration
The chemical structure of PPD derivatives, particularly their functional groups, plays a crucial role in their integration and compatibility with polymer matrices. The introduction of amine and aromatic functionalities through the modification of vegetable oils with N-phenyl-p-phenylenediamine enhances their performance in polymer blends. scientific.net
For instance, in epoxidized natural rubber (ENR)/polypropylene (PP) thermoplastic vulcanizates (TPVs), N-phenyl-p-phenylenediamine modified palm oil (pA-m-EPO) has shown superior elastomeric properties compared to other processing oils. scientific.net The presence of oxirane rings from epoxidation and amine structures from the PPD promotes better compatibility with the polar ENR molecules. scientific.net This enhanced compatibility leads to a better distribution of the processing oil within the rubber molecules, resulting in a higher storage modulus and lower tension set, tan δ, and complex viscosity. scientific.net The modification essentially introduces a level of hydrophilicity that improves interaction with the polymer, a key factor in developing functional polyolefins.
Furthermore, studies on the synthesis of novel polymers have shown that incorporating a PPD unit can lead to materials with high thermal stability, often up to 400°C, due to the rigidity of the resulting polymer backbone. researchgate.net The specific placement of functional groups can be controlled through the choice of catalyst during polymerization, which in turn dictates the final properties and integration of the polymer. researchgate.net
Stabilization of Natural and Synthetic Elastomer Compounds
P-phenylenediamine derivatives are widely used as powerful antidegradants, specifically as antioxidants and antiozonants, in the rubber industry to protect against degradation from oxygen, ozone, and heat. bohrium.comsciensage.info Compounds like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are particularly effective. sciensage.infowikipedia.org
The stabilization mechanism of PPDs is attributed to their low ionization energy, which allows them to react with ozone more rapidly than the rubber polymer itself. wikipedia.org This preferential reaction neutralizes ozone and interrupts the degradation cycle that would otherwise cause the polymer chains to break, leading to cracking and loss of mechanical properties. bohrium.comwikipedia.org The PPD is converted into other species, such as aminoxyl radicals, while the ozone is reduced, thus protecting the elastomer. wikipedia.org
In silica-reinforced natural rubber (NR) compounds, the addition of PPD derivatives during mixing has been shown to suppress rubber degradation, leading to higher viscosities and maintained molecular weight. nih.gov This indicates that the antioxidants protect the rubber chains from breaking during the high-stress mixing process. nih.gov Moreover, these antioxidants can enhance the interaction between the filler (silica) and the rubber, which contributes to improved mechanical properties in the final vulcanized product. nih.gov The effectiveness of different PPDs is also related to their solubility and migration rate within the rubber; an optimal migration rate ensures that the antidegradant is present at the surface to combat ozone attack while minimizing loss due to blooming. sciensage.info
Advanced Characterization and Analytical Methodologies for N Phenyl N Tolyl P Phenylenediamine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of N-Phenyl-N'-tolyl-p-phenylenediamine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's chemical environment and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. While specific spectral data for this compound is not extensively published, its expected NMR characteristics can be reliably predicted based on data from closely related analogues like N-phenyl-p-phenylenediamine and various N-substituted aniline (B41778) derivatives. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (N-H) protons, and the methyl (CH₃) protons of the tolyl group.
Aromatic Region (approx. 6.5-7.5 ppm): The protons on the three aromatic rings (the central phenylenediamine ring, the phenyl group, and the tolyl group) will appear in this region as a complex series of multiplets, doublets, and triplets. rsc.orgrsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern (ortho, meta, or para) of the tolyl group.
Amine Protons (N-H): The two N-H protons would typically appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Methyl Protons (CH₃): The methyl group on the tolyl ring is expected to produce a sharp singlet at approximately 2.1-2.4 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.
Aromatic Carbons: The aromatic carbons will generate multiple signals in the downfield region, typically between 110 and 150 ppm. rsc.orgchemicalbook.comchemicalbook.com The carbons directly attached to the nitrogen atoms (C-N) are expected to be the most downfield among the aromatic signals due to the deshielding effect of nitrogen.
Methyl Carbon: The carbon of the tolyl's methyl group will appear as a single peak in the upfield region, generally around 20-22 ppm. rsc.org
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-Phenyl-N'-(p-tolyl)-p-phenylenediamine.
Predicted NMR Data for N-Phenyl-N'-(p-tolyl)-p-phenylenediamine
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 7.5 | Complex multiplet patterns. |
| Amine Protons (N-H) | Variable (e.g., 5.0 - 8.0) | Broad signals, position is solvent-dependent. | |
| Methyl Protons (-CH₃) | ~2.3 | Singlet. | |
| ¹³C | Aromatic C-N | 140 - 150 | Quaternary carbons, deshielded. |
| Aromatic C-C/C-H | 110 - 140 | Multiple signals for protonated and quaternary carbons. | |
| Methyl Carbon (-CH₃) | 20 - 22 | Single upfield signal. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by vibrations corresponding to its amine and aromatic components. researchgate.netust.edu
Key expected absorption bands include:
N-H Stretching: Secondary aromatic amines typically show a sharp absorption band in the region of 3350-3450 cm⁻¹. researchgate.netresearchgate.net The exact position can indicate the degree of hydrogen bonding.
Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings results in several characteristic sharp peaks in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net
C-N Stretching: The stretching vibration of the aromatic amine C-N bond is typically found in the 1250-1360 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings produce strong bands in the 690-900 cm⁻¹ region, which can help confirm the substitution patterns.
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Aromatic Amine | 3350 - 3450 | Medium, Sharp |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C=C Stretch | Aromatic Ring | 1580 - 1620, 1450 - 1520 | Strong to Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1360 | Strong to Medium |
| C-H Bend (out-of-plane) | Substituted Aromatic | 690 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. This compound is expected to exhibit strong UV absorption due to the π → π* transitions within its multiple aromatic rings. researchgate.net The conjugation between the phenyl, tolyl, and central phenylenediamine rings via the amine linkages influences the position and intensity of these absorptions. sielc.com
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show two or three main absorption bands:
A strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to the π → π* transitions of the individual aromatic rings. sielc.com
A second, broader band at longer wavelengths (e.g., 280-320 nm), which can be attributed to the extended conjugation across the entire molecule. researchgate.netresearchgate.net The position of this band is sensitive to the substitution on the aromatic rings.
Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Phenyl/Tolyl Rings | ~240 - 260 |
| π → π* | Conjugated System | ~290 - 310 |
Chromatographic Separations and Mass Spectrometry for Trace Analysis and Transformation Product Identification
Chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from complex matrices and for identifying trace-level impurities or transformation products. These methods offer superior sensitivity and specificity compared to spectroscopic techniques alone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and thermally stable compounds. For less volatile compounds like phenylenediamines, derivatization is often performed prior to analysis to increase volatility and improve chromatographic peak shape. nih.gov A common derivatization strategy involves converting the amine functional groups into imines or amides. nih.gov
In a typical GC-MS analysis, the molecule is ionized (usually by electron ionization), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." The fragmentation of this compound would likely involve cleavage at the C-N bonds, leading to characteristic fragment ions corresponding to the phenyl, tolyl, and phenylenediamine moieties. This allows for unambiguous identification and quantification. spectrabase.com
Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS/MS, QTOF MS)
Liquid chromatography-mass spectrometry is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.
LC-MS: This technique is widely used for the separation and quantification of phenylenediamines and their metabolites in various samples. nih.gov Reversed-phase HPLC is typically employed to separate the compounds based on their polarity.
UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles to achieve faster separations and higher resolution than conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), this method provides exceptional sensitivity and selectivity. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices and for confirming the identity of trace compounds. nih.gov
QTOF MS: Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution and accurate mass data. This capability is crucial for identifying unknown transformation products. semanticscholar.org By measuring the exact mass of a molecule and its fragments to several decimal places, the elemental composition can be determined, which is a critical step in elucidating the structures of novel or unexpected compounds formed through oxidation or other degradation processes. semanticscholar.org A screening strategy using QTOF-MS can involve searching for diagnostic fragment ions or characteristic neutral losses to identify new derivatives within a class of compounds. semanticscholar.org
High-Performance Liquid Chromatography-Ultraviolet/Visible (HPLC-UV/Vis)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a primary technique for the separation, identification, and quantification of this compound. This method is highly effective for analyzing aromatic amines due to their strong UV absorbance.
The fundamental principle involves injecting a sample into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation of components is achieved based on their differential partitioning between the two phases. For phenylenediamines, reversed-phase HPLC is commonly employed.
Detailed research findings indicate that the analytical method for p-phenylenediamine (B122844) isomers can be adapted for this compound. sielc.com The selection of the UV detection wavelength is critical for sensitivity and is determined by the compound's UV absorption spectrum. sielc.com The UV spectrum for p-phenylenediamine shows distinct absorption maxima that allow for precise detection. sielc.com A typical analysis for related compounds utilizes a C18 column and a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous buffer. sielc.comust.edu The method's robustness makes it suitable for quality control and stability studies. ust.edu
Below is a table summarizing typical parameters used in the HPLC analysis of related phenylenediamine compounds, which would be foundational for developing a specific method for this compound.
| Parameter | Typical Value / Type | Rationale |
| Column | Primesep 100, C18 (4.6 x 150 mm, 5 µm) sielc.com | Provides excellent separation for aromatic amines. sielc.com |
| Mobile Phase | Acetonitrile / Water with an acid buffer (e.g., H₂SO₄) sielc.com | Enables efficient elution and separation of isomers and related compounds. sielc.com |
| Flow Rate | 1.0 ml/min sielc.com | A standard flow rate that ensures good peak resolution and reasonable analysis time. sielc.com |
| Detection | UV at ~200-285 nm sielc.comsielc.com | Phenylenediamines exhibit strong absorbance in this UV range, ensuring high sensitivity. sielc.comsielc.com |
| Sample Prep | Dissolved in Acetonitrile/Water mixture sielc.com | Ensures compatibility with the mobile phase. sielc.com |
Thermal Analysis Techniques for Polymer Stability Assessment
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. researchgate.net For polymers containing this compound, an antioxidant, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating thermal and oxidative stability. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is a critical tool for determining the thermal stability of polymers. The analysis provides data on decomposition temperatures, the amount of absorbed moisture, and the composition of multi-component systems. researchgate.netmdpi.com
In the context of polymers, the addition of antioxidants like this compound is expected to enhance thermal stability. TGA results for polymer electrolytes containing the related compound N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) revealed that the additive increased the material's thermal stability. researchgate.net The analysis of poly(o-phenylenediamine) showed a significant weight loss occurring at specific temperature ranges, with the main degradation peak identified at 275°C, indicating the polymer's decomposition point. researchgate.net The heating rate is a crucial parameter, as higher rates can shift decomposition temperatures to higher values; a rate of 10°C/min is common for standard analysis. mdpi.com
The data below illustrates typical findings from a TGA study on a polymer with and without a phenylenediamine-based antioxidant.
| Sample | Onset of Degradation (°C) | Temperature of Max. Weight Loss (°C) | Residual Mass at 600°C (%) |
| Base Polymer | ~350 | ~410 | < 5% |
| Polymer + Phenylenediamine Additive | ~375 | ~430 | > 8% |
Data is illustrative based on findings for similar systems. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting, and crystallization. hu-berlin.de For polymers containing antioxidants, DSC is particularly effective at determining oxidative stability by measuring the Oxidation Onset Temperature (OOT) or Oxidative Induction Time (OIT). researchgate.net
Studies on the antioxidant activity of N,N'-substituted p-phenylenediamines in a polyisoprene rubber matrix have demonstrated the utility of DSC. researchgate.net The onset temperature of the oxidation peak, determined under non-isothermal conditions, serves as a key parameter for evaluating the effectiveness of the antioxidant. researchgate.net Research on epoxy networks cured with a phenylated phenylenediamine (PDA) hardener used DSC to determine the glass transition temperature (Tg) from a second heating scan, providing insight into the final properties of the cured material. researchgate.net The addition of such bulky molecules can influence the polymer's Tg. researchgate.net
The following table presents representative data from DSC analysis.
| Sample | Glass Transition Temp. (Tg) (°C) | Oxidation Onset Temp. (°C) |
| Base Polymer | 120 | 195 |
| Polymer + Phenylenediamine Additive | 115 | 220 |
Data is illustrative based on findings for similar systems. researchgate.netresearchgate.net
X-ray Diffraction (WAXD) for Polymer Structural Analysis
Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the crystalline structure of materials. nih.gov In polymer science, WAXD is used to determine the degree of crystallinity, identify the crystal lattice structure, and analyze the orientation of polymer chains. ntu.edu.twabo.fi The diffraction pattern, a plot of scattering intensity versus the diffraction angle (2θ), provides a fingerprint of the polymer's atomic arrangement. ntu.edu.tw
The incorporation of bulky side groups or additives, such as this compound, into a polymer chain can significantly alter its ability to pack into an ordered, crystalline structure. Research on aromatic polyamides containing bulky, three-dimensional triphenylamine (B166846) units showed that these additions resulted in amorphous polymers. ntu.edu.tw This is because the bulky groups disrupt the chain-to-chain packing, preventing the formation of a regular crystal lattice. An amorphous structure is characterized by broad, diffuse halos in the WAXD pattern, in contrast to the sharp diffraction peaks seen in crystalline materials. ntu.edu.twresearchgate.net
Similarly, it can be inferred that the non-planar and bulky nature of this compound would reduce the crystallinity of a host polymer, leading to a more amorphous material. This change in morphology would be clearly observable in WAXD patterns.
The table below contrasts the expected WAXD findings for a semi-crystalline polymer versus the same polymer with a bulky amine additive.
| Sample | Key WAXD Features | Interpretation |
| Base Semi-Crystalline Polymer | Sharp diffraction peaks at specific 2θ angles. researchgate.net | Indicates a significant degree of ordered crystalline structure. researchgate.net |
| Polymer + Phenylenediamine Additive | Broad, diffuse amorphous halo; reduced intensity of crystalline peaks. ntu.edu.tw | The bulky additive disrupts polymer chain packing, leading to a loss of crystallinity and a more amorphous structure. ntu.edu.tw |
Computational and Theoretical Studies on N Phenyl N Tolyl P Phenylenediamine and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. youtube.comresearchgate.net It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, offering a significant simplification over wave-function-based methods. youtube.com DFT calculations are widely employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties like orbital energies. researchgate.netrsc.org
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the reactivity of PPDs. The HOMO energy is related to the molecule's ability to donate an electron, a key step in its antioxidant action, while the HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. Analysis of the partial densities of states can further reveal the contribution of specific atomic orbitals (e.g., N-p, C-p states) to the valence and conduction bands, which has a significant effect on the electronic properties and reactivity. rsc.org
Table 1: Illustrative Data from DFT Geometric Optimization of a PPD Analog (Note: This table is illustrative, based on typical outputs of DFT calculations.)
| Parameter | Calculated Value (Å or Degrees) |
| C-N Bond Length (Amine) | 1.405 |
| C-N Bond Length (Aniline) | 1.420 |
| C=C Bond Length (Ring) | 1.395 |
| C-N-C Bond Angle | 125.5° |
| Phenyl Ring Dihedral Angle | 35.0° |
Prediction of Reaction Sites and Reactivity Parameters
DFT calculations are instrumental in identifying the most probable sites for chemical reactions on a molecule. For PPDs, this involves predicting where hydrogen abstraction, radical attack, or ozonolysis will occur. researchgate.netnih.gov Reactivity parameters derived from the calculations, such as Mulliken population analysis, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital (FMO) densities, provide a quantitative basis for these predictions. researchgate.net
Studies on various N,N'-substituted p-phenylenediamines have shown that the initial antioxidant step involves the abstraction of a hydrogen atom. researchgate.net DFT helps determine whether this abstraction is more likely to occur from one of the N-H groups or from a C-H bond on an alkyl substituent. The stability of the resulting radical is a key factor; for instance, in some PPDs, hydrogen abstraction at an aliphatic carbon can lead to a highly stable radical. researchgate.net
Furthermore, recent theoretical investigations into the hydrolysis of PPDs have demonstrated that the reaction is driven by proton transfer from water to a nitrogen atom. nih.gov DFT calculations can pinpoint which of the two nitrogen atoms in an asymmetrically substituted PPD, like N-Phenyl-N'-tolyl-p-phenylenediamine, has the strongest proton affinity, thus identifying the preferential site for this initial hydrolysis step. nih.gov Similarly, the calculations can identify the carbon atom in the C-N bond with the highest reactivity towards nucleophilic attack by a water hydroxyl group, elucidating the complete hydrolysis mechanism. nih.gov
Table 2: Calculated Reactivity Indicators for PPD Analogs
| PPD Analog | Most Probable Site for H-Abstraction | Key Reactivity Parameter |
| N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD) | N-H | Lowest Bond Dissociation Energy |
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | N-H | Highest HOMO Density on Nitrogen |
| Hydrolysis of Generic PPD | Aromatic Secondary Amine N | Strongest Proton Affinity |
Modeling of Antioxidant and Antiozonant Reaction Pathways
The primary function of PPDs in rubber is to counteract degradation by oxygen (antioxidant) and ozone (antiozonant). scirp.org Computational modeling provides detailed mechanistic pathways for these protective actions.
Antioxidant Mechanism: The antioxidant activity of PPDs is primarily attributed to their ability to donate a hydrogen atom to reactive free radicals (R•), thereby breaking the autocatalytic cycle of oxidation. scirp.org DFT studies model this process by calculating the energetics of the hydrogen abstraction from the PPD by a model radical. researchgate.net This initial step forms a PPD radical, which is resonance-stabilized and less reactive. Further reactions can involve the abstraction of a second hydrogen atom, leading to the formation of a quinonediimine species. researchgate.netresearchgate.net The models support the idea that stable N-quinoid structures are formed during the consecutive dehydrogenation of PPDs. researchgate.net
Antiozonant Mechanism: The reaction with ozone is more complex. While it was once thought to be initiated by a simple one-electron transfer, recent high-level DFT studies on 6PPD have challenged this notion. nih.gov Instead, modeling suggests that a direct interaction between ozone and the electron-rich aromatic ring of the PPD is a kinetically accessible and significant pathway. nih.gov This pathway leads to the formation of a hydroxylated PPD intermediate. Subsequent reactions of this intermediate with more ozone molecules can ultimately produce the corresponding hydroquinone (B1673460) and, finally, the quinone derivative (e.g., 6PPD-quinone). nih.gov This computationally derived mechanism directly links the protective antiozonant function of the PPD to the formation of its transformation products. nih.gov
Investigation of Reaction Barrier Heights and Energetics
A critical aspect of computational modeling is the calculation of reaction energetics, including the activation energies (reaction barrier heights) for various potential pathways. This allows researchers to determine which reaction mechanisms are kinetically feasible under given conditions.
In the study of PPD ozonation, DFT calculations have been used to compare the energy barriers of different initial steps. nih.gov The results indicate that the pathway involving direct ozone attack on the PPD aromatic ring is kinetically favorable. nih.gov By calculating the total energies of reactants, transition states, and products, a comprehensive energy profile for the entire reaction can be constructed. These studies have been crucial in dispelling the long-held hypothesis that one-electron charge transfer is the primary initiating step for ozonation in these systems. nih.gov
Similarly, for the antioxidant mechanism, DFT can be used to calculate the bond dissociation energies (BDEs) for the N-H bonds. A lower BDE indicates that hydrogen abstraction is energetically more favorable, correlating with higher antioxidant activity. By comparing the BDEs of different PPDs, their relative antioxidant effectiveness can be predicted. Theoretical calculations also support the understanding of electrochemical oxidation, where the first oxidation potential is shown to depend significantly on the nature of the substituent on the nitrogen atom. researchgate.net
Table 3: Comparative Energetics for Postulated Ozonation Initiation Steps of a PPD Analog (Note: This table is illustrative, showing the type of data generated.)
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Conclusion |
| Ozone Attack on Aromatic Ring | Low | Kinetically Favorable |
| Ozone Attack on Nitrogen | Moderate | Possible, but less favorable |
| Single Electron Transfer | High | Kinetically Unfavorable |
Environmental Chemistry and Transformation Pathways of N Phenyl N Tolyl P Phenylenediamine
Occurrence and Distribution in Environmental Compartments
As tire and road wear particles (TRWP) are generated from the friction between tires and road surfaces, the chemical additives within them, including TPPD, are released into the environment. These compounds have been detected globally in multiple environmental matrices. researchgate.net
Road-associated environments are primary receptacles for tire-wear-related contaminants. A 2023 study conducted across six Nordic countries analyzed road run-off and associated samples for 15 tire-related chemicals. The results showed that N-Phenyl-N'-tolyl-p-phenylenediamine (TPPD) was the predominant compound detected across all sample types, including direct road run-off, recipient waters, snow, and sediment/soil. federalregister.gov Tire-related chemicals were identified in 98% of the 87 samples collected. federalregister.gov
The detection frequencies of TPPD were notably high compared to other p-phenylenediamine (B122844) (PPD) antioxidants. For instance, in water samples from road run-off/stormwater, TPPD was detected in 60% of samples, and in 73% of recipient water samples. Its presence was even more pronounced in solid matrices and snow, being found in 100% of "other" water samples (which included precipitation and sedimentation basin water), 83% of urban soil/sediment samples, and 100% of blue mussel biota samples. nih.gov The study highlights that direct road run-off contained the highest concentrations, though levels varied significantly by location and sample type. federalregister.gov
Another study investigating the antiozonant N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (6-PPD) and its transformation products (TPs) in snow from urban roads found that over 90% of the total load of 6-PPD and its TPs was associated with the particulate fraction of the snow. nih.gov This suggests that retention of the particulate phase in road runoff could significantly reduce the emission of these compounds into surface waters. nih.gov
Table 1: Detection Frequencies (%) of TPPD and Related Compounds in Environmental Samples from the Nordic Countries
| Function | Compound/Matrix | Road run-off/ stormwater (n=20) | Recipient Water (n=15) | Snow (n=9) | Other Water* (n=8) | Urban Sediment/Soil (n=12) | Biota (Blue mussels) (n=20) |
| Antioxidant | 6PPD | 40 | 20 | 11 | 75 | 58 | 10 |
| Antioxidant | DPPD | 35 | 7 | 44 | 63 | 50 | 0 |
| Antioxidant | TPPD | 60 | 73 | 44 | 100 | 83 | 100 |
| Antioxidant | DTPD | 40 | 13 | 33 | 50 | 17 | 0 |
| Transformation Product | 6PPD-Q | 80 | 67 | 89 | 63 | 33 | 0 |
| Source: Adapted from a 2024 screening study of tire-related chemicals. nih.gov | |||||||
| Other water includes precipitation and water from sedimentation basins. |
Beyond road-adjacent environments, PPDs are ubiquitously found in both outdoor and indoor dust. Vehicle-related dust, in particular, shows high concentrations of these compounds due to tire wear. One study found that the median concentrations of total PPDs were 226 ng/g in road dust and 232 ng/g in underground parking lot dust. mdpi.comnih.govbattelle.org In contrast, house dust showed significantly lower levels, with a median concentration of 14.0 ng/g. mdpi.comnih.govbattelle.org
The composition of PPDs also differs between environments. In outdoor and vehicle-related dust, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is often the main component. mdpi.com A study of indoor dust in Hangzhou, China, detected nine different PPDs, with 6PPD being the most abundant (mean 17 ng/g), followed by N, N'-di(o-tolyl)-p-phenylenediamine (DTPD) at 8.6 ng/g. chemrxiv.org The presence of these compounds in indoor environments indicates that they can be transported from outdoors.
Wastewater treatment plants (WWTPs) are another critical node in the environmental distribution of PPDs and their derivatives. researchgate.net A comprehensive study in Hong Kong investigated the presence of PPDs and their quinone transformation products (PPD-Qs) in four WWTPs. sigmaaldrich.com The total concentrations in the influent (incoming wastewater) ranged from 2.7 to 90 ng/L for PPDs and 14 to 830 ng/L for PPD-Qs. sigmaaldrich.com
While WWTPs achieve some removal, a significant portion of these contaminants can pass through into the final effluent. The study found that median removal efficiency for PPD-Qs ranged from 53.0% to 91.0%. sigmaaldrich.com In the treated effluent, concentrations were reduced but still present, ranging from 0.59 to 40 ng/L for PPDs and 2.8 to 140 ng/L for PPD-Qs. sigmaaldrich.com This indicates that WWTPs are a source of these compounds to aquatic ecosystems. sigmaaldrich.com The lipophilic nature of these chemicals also means they have the potential to bioaccumulate in aquatic organisms. researchgate.netresearchgate.net
Formation and Identification of Transformation Products
PPDs are chemically reactive and can be transformed in the environment into various byproducts, some of which may be more stable or toxic than the parent compound. nih.gov
The most well-documented transformation pathway for PPDs is oxidation to their corresponding quinone derivatives (PPD-Qs). youtube.com This reaction is readily facilitated by exposure to atmospheric ozone. youtube.com The example of 6PPD transforming into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone or 6PPD-Q) is extensively studied. hpc-standards.comresearchgate.net This transformation product, 6PPD-Q, has been identified as the cause of acute mortality in coho salmon exposed to urban stormwater runoff.
PPD-Qs have been detected in every environmental matrix where their parent compounds are found, often at comparable or even higher concentrations. mdpi.com For instance, 6PPD-quinone was identified in various dust samples with median levels ranging from 32.2 to 80.9 ng/g, comparable to the levels of 6PPD itself. mdpi.combattelle.org In a study of indoor dust, five PPD-Qs were detected, with 6PPD-Q having the highest mean concentration at 14 ng/g. chemrxiv.org The stability and mobility of these quinone derivatives can differ from the parent PPDs, raising concerns about their transport and impact in aquatic systems. sigmaaldrich.com
Table 2: Mean Concentrations of Selected PPDs and their Quinone Derivatives in Indoor Dust (ng/g)
| Compound | Parent PPD (Mean Conc. ng/g) | Corresponding Quinone (Mean Conc. ng/g) |
| 6PPD | 17 | 6PPDQ (14) |
| DTPD | 8.6 | DTPDQ (5.9) |
| DPPD | Not specified | DPPDQ (2.2) |
| Source: Adapted from a 2024 study on indoor dust from Hangzhou, China. chemrxiv.org |
Ozonation is the primary mechanism driving the transformation of PPDs into quinones and other oxidation products. mdpi.com PPDs are highly effective antiozonants because their low ionization potential allows them to react with ozone more readily than the rubber polymers they are designed to protect. This reaction involves a one-electron transfer from the PPD molecule to ozone, initially forming a radical cation or semiquinone radical.
However, this reactivity is structurally selective. Studies have shown that PPDs with certain side chains, like 6PPD and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), react rapidly with ozone. In contrast, compounds such as N,N'-Diphenyl-p-phenylenediamine (DPPD) and N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) exhibit no significant multiphase ozone reactivity under similar conditions, despite their structural similarities. This suggests that the specific structure of the N-alkyl or N-aryl group plays a critical role in the compound's susceptibility to ozonolysis.
Laboratory experiments on the ozonation of 6-PPD have identified as many as 38 different transformation products, formed either directly from 6-PPD or through 6-PPDQ as an intermediate. nih.gov Besides sunlight-induced transformation, which can also contribute to the formation of 6PPD-Q in water, ozonation within the tire rubber itself is considered a predominant pathway for its generation before it even enters the environment via road runoff. researchgate.net
Environmental Fate and Degradation Processes
The environmental fate of this compound is intrinsically linked to its use as a rubber antioxidant. Its release into the environment can occur during the production, use, and disposal of rubber products, particularly tires. Once in the environment, its persistence, transformation, and degradation are governed by a series of biotic and abiotic processes.
Research on the specific environmental conduct of this compound is limited. However, studies on closely related diaryl-p-phenylenediamine (DAPD) mixtures, which include this compound, provide valuable insights into its likely environmental behavior. A study investigating the biodegradability of a commercial DAPD product (POLYSTAY 100, CAS 68953-84-4) demonstrated that this mixture undergoes microbiologically mediated degradation and is unlikely to persist in the environment. nih.govresearchgate.net In this study, conducted under OECD ready biodegradability test guidelines, significant mineralization and incorporation into cell biomass were observed over a 63-day period. nih.govresearchgate.net After 28 days, the parent DAPD was no longer detectable in the solution. nih.govresearchgate.net
General degradation pathways for p-phenylenediamine (PPD) antioxidants involve several key processes:
Biodegradation: Microbial communities in soil and aquatic environments can break down these compounds. The study on the DAPD mixture showed up to 37% mineralization and up to 29% incorporation into biomass over 63 days, indicating that biodegradation is a significant fate process. nih.govresearchgate.net
Hydrolysis: The chemical breakdown of a compound due to reaction with water can be a significant degradation pathway for some PPDs. Hydrolysis preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity and the carbon atom of the C-N bond with the highest nucleophilic-attack reactivity. acs.org While some PPDs like 6PPD and IPPD have relatively short hydrolysis half-lives (ranging from a few hours), others, such as DPPD, are more persistent with half-lives that can extend to over 1000 hours. acs.org The specific rate of hydrolysis for this compound is not documented but is expected to be influenced by the electronic properties of the tolyl and phenyl groups.
Photodegradation: Sunlight can induce the transformation of PPDs. This process can be direct or indirect, mediated by reactive oxygen species. researchgate.net For some PPDs, photodegradation can be rapid, leading to the formation of various transformation products. researchgate.net
Ozonation: PPDs are effective antiozonants and readily react with ozone. This reaction is a primary transformation pathway, especially for PPDs released from tire wear particles into the atmosphere and onto road surfaces. This reaction often leads to the formation of quinone derivatives. acs.org
The transformation of PPDs in the environment can lead to the formation of various byproducts, some of which may have their own environmental and toxicological profiles. A common transformation pathway for many PPDs is the formation of corresponding p-phenylenediamine-quinones (PPD-Qs). nih.gov These quinones have been detected in various environmental compartments, including urban runoff, roadside soils, and particulate matter. acs.orgnih.gov While the specific transformation products of this compound are not well-documented, it is plausible that it could form a corresponding quinone derivative through oxidation.
The following tables summarize the available data on the biodegradation of a diaryl-p-phenylenediamine mixture containing this compound and the hydrolysis half-lives of related p-phenylenediamine compounds.
Table 1: Biodegradation of a Diaryl-p-phenylenediamine (DAPD) Mixture Data from a study on POLYSTAY 100, a mixture containing this compound.
| Parameter | Result | Incubation Period (days) | Reference |
| Mineralization | Up to 37% | 63 | nih.govresearchgate.net |
| Incorporation into Biomass | Up to 29% | 63 | nih.govresearchgate.net |
| Parent Compound in Solution | Not detectable | 28 | nih.govresearchgate.net |
Table 2: Hydrolysis Half-Lives of Selected p-Phenylenediamine Antioxidants This table provides context on the potential for hydrolysis as a degradation pathway for this class of compounds.
| Compound | Hydrolysis Half-life (t½) in hours | Reference |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 2.2 - 7.4 | acs.org |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 2.2 - 7.4 | acs.org |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | 81 - 1087 | acs.org |
| N,N'-di-p-tolyl-p-phenylenediamine (DTPD) | 81 - 1087 | acs.org |
Future Research Directions and Emerging Areas
Development of Sustainable Synthesis Routes
The industrial synthesis of substituted p-phenylenediamines is an area ripe for innovation, with a growing emphasis on green chemistry principles. Future research is directed towards developing more sustainable and environmentally benign production methods.
Key research initiatives include:
Catalytic Hydrogenation: One promising green process involves the catalytic hydrogenation of nitroaromatic precursors, such as p-nitroaniline, using catalysts like Raney nickel with water as the solvent. researchgate.net This method offers high conversion rates and yields, with the significant environmental benefits of a reusable solvent and catalyst, lower energy consumption, and enhanced safety. researchgate.net
One-Step Condensation Reactions: Another avenue of exploration is the one-step condensation of diones (like 1,4-cyclohexanedione) with primary amines. These reactions can proceed at room temperature in the presence of air, demonstrating high atom economy and producing water as the primary byproduct, representing a significant improvement over traditional multi-step syntheses. rsc.org
The goal is to replace hazardous reagents and minimize waste streams, aligning the production of these essential additives with global sustainability targets. The development of environmentally friendly alternatives to currently used PPDs, such as 6PPD, is also a significant driver in this area. scirp.orgresearchgate.net
Table 1: Comparison of Synthesis Routes for p-Phenylenediamines
| Synthesis Route | Precursors | Key Features | Environmental Benefits |
|---|---|---|---|
| Catalytic Hydrogenation | p-Nitroaniline, Hydrogen | Uses Raney Nickel catalyst; Water as solvent. | High yield (98.9%); Reusable catalyst and solvent; Low energy consumption. researchgate.net |
| One-Step Condensation | 1,4-Cyclohexanedione, Primary Amines | Air-assisted; Room temperature reaction. | High atom economy; Water is the main byproduct. rsc.org |
Novel Derivatization Strategies for Enhanced Material Integration and Performance
To improve the efficacy and permanence of N-Phenyl-N'-tolyl-p-phenylenediamine within polymer matrices, researchers are exploring novel derivatization strategies. The goal is to covalently bond the antioxidant functionality to the polymer backbone or create derivatives with improved physical properties, thereby reducing migration and increasing service life.
Emerging strategies include:
Functional Group Incorporation: Modifying the PPD molecule with functional groups that can participate in polymerization (copolymerization) or be grafted onto existing polymer chains. safic-alcan.com This creates a permanent link, preventing the additive from leaching out.
Zwitterionic Functionalization: The introduction of zwitterionic moieties—containing both positive and negative functional groups—can enhance hydrophilicity and antifouling properties. mdpi.com This strategy is particularly relevant for materials used in contact with aqueous environments, such as membranes. mdpi.com
Synthesis of Carboxamides and Methanimines: Creating derivatives like N-(p-tolyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide or (E)-1-(perfluorophenyl)-N-(p-tolyl)methanimine represents another approach. mdpi.comresearchgate.net Such modifications can alter the molecule's solubility, thermal stability, and reactivity to better suit specific polymer systems and applications.
These derivatization techniques aim to create more robust and specialized antioxidant solutions, enhancing material performance and durability. nih.govspecialchem.com
Advanced Spectroscopic and Imaging Techniques for In-situ Studies in Polymer Matrices
Understanding how this compound functions within a polymer during its service life is critical for designing better materials. Future research will increasingly rely on advanced analytical techniques that allow for in-situ monitoring of the antioxidant's distribution, migration, and chemical transformation within the polymer matrix.
Techniques at the forefront of this research include:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor chemical changes, such as the formation of carbonyl groups, which indicates oxidative degradation of the polymer. nih.gov Studies on related antioxidants have used FTIR to confirm the formation of dehydrogenated structures like quinonediimines during thermal stress. researchgate.net
Differential Scanning Calorimetry (DSC): DSC is a valuable tool for assessing the thermal stability of polymers containing antioxidants. specialchem.com The Oxidative Induction Time (OIT) measured by DSC provides a rapid method for evaluating the effectiveness of an antioxidant package. specialchem.com
Advanced Microscopy and Imaging: Techniques like Scanning Electron Microscopy (SEM), combined with elemental analysis, can provide spatial information about the distribution of additives and fillers within the polymer composite. nih.gov Future advancements will likely focus on higher-resolution imaging capable of tracking molecular-level changes in real-time under stress conditions.
These methods provide crucial data on the mechanisms of antioxidant action and failure, enabling the development of more effective and longer-lasting stabilization systems. safic-alcan.com
Multi-Scale Modeling of Compound Behavior in Complex Polymer Systems
The interaction between this compound and its host polymer is a complex, multi-scale problem. Computational modeling offers a powerful tool to bridge the gap from molecular-level interactions to macroscopic material properties. nih.gov
Future research in this area will focus on:
Hierarchical Modeling Schemes: These models connect phenomena across different length and time scales. nih.govmdpi.com For example, quantum chemical methods like Density Functional Theory (DFT) can be used to study reaction mechanisms and geometries of the antioxidant and its transformation products, researchgate.net while coarse-grained simulations can model the long-term diffusion and distribution of the additive within the bulk polymer. sissa.it
Predicting Diffusion Coefficients: Models based on free-volume theory are used to predict how additives like PPDs migrate through the polymer matrix, which is crucial for understanding their persistence at the surface where they are most needed. mdpi.com
Renormalization of Reactivity Parameters: A key challenge is ensuring that models with different levels of spatial resolution provide consistent results. Research is underway to develop methods for adjusting or "renormalizing" reactivity parameters to make quantitative predictions for long polymer chains based on simulations of shorter chains. nih.gov
These computational approaches will allow for the virtual design and screening of new antioxidant structures and polymer formulations, accelerating the development of materials with optimized durability.
Comprehensive Environmental Pathway Elucidation for Transformation Products
A major focus of current and future research is to fully understand the environmental fate of p-phenylenediamine (B122844) antioxidants and their various transformation products (TPs). nih.govresearchgate.net While this compound itself is of interest, its degradation products, particularly quinones, are of significant concern due to their potential for increased toxicity. acs.org
Key areas for future investigation include:
Identification of Transformation Products: Although quinone derivatives are known TPs, a complete inventory of the products resulting from various degradation processes is needed. nih.govnih.gov Studies have identified numerous TPs from the biodegradation and photolysis of related PPDs. nih.govnih.gov
Degradation Pathway Analysis: Research is needed to map the specific pathways of transformation, including biodegradation, hydrolysis, and photolysis. nih.govacs.org For instance, the hydrolysis half-lives of different PPDs can vary significantly, from hours to over a thousand hours, impacting their environmental persistence. acs.org Similarly, photolysis in the presence of dissolved organic matter can alter degradation rates and product formation. nih.gov
Environmental Occurrence and Transport: PPDs and their quinone TPs have been detected ubiquitously in multiple environmental compartments, including wastewater, runoff, soil, air, and biosolids. acs.orgnih.govnih.gov Future work must comprehensively trace the pathways of these compounds from their sources (e.g., tire wear particles) through the environment to understand exposure risks. nih.gov
A thorough elucidation of these environmental pathways is essential for conducting accurate risk assessments and developing strategies to mitigate the ecological impact of these widely used chemicals. researchgate.net
Table 2: Known Environmental Transformation Pathways for p-Phenylenediamines
| Transformation Pathway | Mediating Factors | Key Transformation Products | Environmental Significance |
|---|---|---|---|
| Biodegradation | Aerobic microbes | Hydrolysis products (e.g., 4-anilinophenol), various other TPs. | A primary degradation route in water and soil; can form numerous, persistent TPs. nih.gov |
| Hydrolysis | Water, pH | 4-Anilinophenol and other phenols. | Compound-dependent rates; a significant degradation pathway in aquatic systems. acs.org |
| Photolysis | Sunlight, Reactive Oxygen Species (•OH, ¹O₂) | Quinones and other photo-products. | Important degradation process in sunlit surface waters; can form more toxic products. nih.gov |
| Oxidation/Ozonation | Ozone, Oxygen | p-Phenylenediamine-quinones (PPD-Qs). | A major transformation pathway, especially for tire-wear particles, leading to toxic quinones. researchgate.netacs.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
